
2-Ethenylhepta-4,6-dienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethenylhepta-4,6-dienoic acid is a chemical compound characterized by its unique structure, which includes a conjugated diene system and a carboxylic acid functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethenylhepta-4,6-dienoic acid can be achieved through several methods. One common approach involves the use of dienedioic acid as a building block via directed Heck-decarboxylate coupling
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using commercially available reagents. The process may include steps such as catalytic hydrogenation, oxidation, and esterification, followed by purification techniques like distillation and crystallization to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Ethenylhepta-4,6-dienoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Halogenation reactions may use reagents like bromine (Br2) or chlorine (Cl2).
Major Products Formed:
Oxidation: Epoxides, diols
Reduction: Saturated derivatives
Substitution: Halogenated compounds
Wissenschaftliche Forschungsanwendungen
2-Ethenylhepta-4,6-dienoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-Ethenylhepta-4,6-dienoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as a substrate for enzymes involved in oxidation-reduction reactions, leading to the formation of reactive intermediates that participate in further chemical transformations . The compound’s conjugated diene system allows it to undergo cycloaddition reactions, forming cyclic structures that are important in various biological and chemical processes.
Vergleich Mit ähnlichen Verbindungen
2-Ethenylhepta-4,6-dienoic acid can be compared with other similar compounds, such as:
2-Methylbutanoic acid: This compound has a similar carboxylic acid functional group but lacks the conjugated diene system.
2,4-Dienamides: These compounds share the conjugated diene system but differ in their functional groups and overall structure.
Uniqueness: The uniqueness of this compound lies in its combination of a conjugated diene system and a carboxylic acid functional group, which imparts distinct chemical reactivity and potential for diverse applications.
Eigenschaften
CAS-Nummer |
61097-40-3 |
|---|---|
Molekularformel |
C9H12O2 |
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
2-ethenylhepta-4,6-dienoic acid |
InChI |
InChI=1S/C9H12O2/c1-3-5-6-7-8(4-2)9(10)11/h3-6,8H,1-2,7H2,(H,10,11) |
InChI-Schlüssel |
IBJQLTDPEXCBLI-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC=CCC(C=C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-(7-Chloronaphthalen-1-yl)ethyl]benzoic acid](/img/structure/B14603124.png)
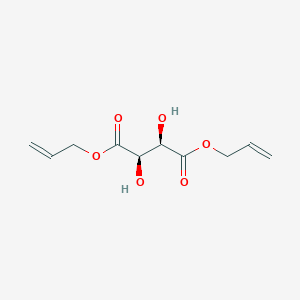
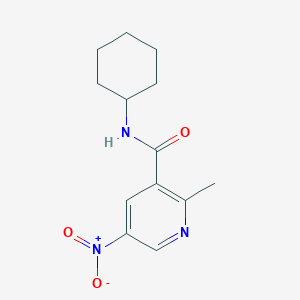
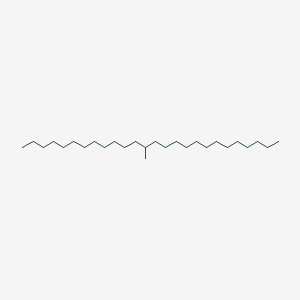
![2-(4-Hydroxyphenyl)-3-phenylbicyclo[3.3.1]non-2-en-9-one](/img/structure/B14603142.png)
![1-(3-heptylsulfanylpropyl)-3-[(E)-hydrazinylidenemethyl]urea](/img/structure/B14603148.png)


![1-Phenyl-3,4,5,6,7,8,9,10-octahydrocycloocta[b]pyridin-2-one](/img/structure/B14603172.png)

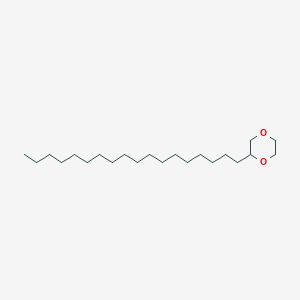
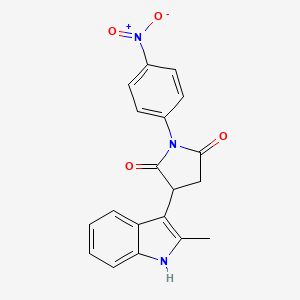
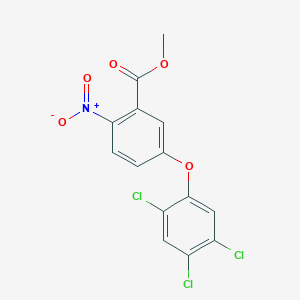
![(E)-1-[4-(Heptyloxy)phenyl]-2-[4-(2-methylbutyl)phenyl]diazene](/img/structure/B14603217.png)
